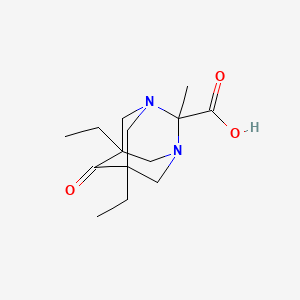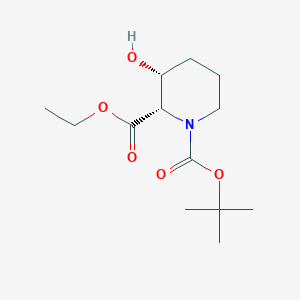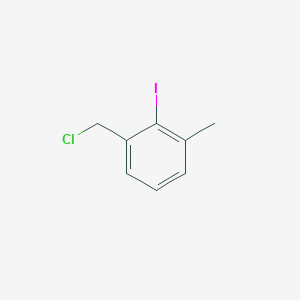
1-(Chloromethyl)-2-iodo-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-iodo-3-methylbenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, an iodine atom, and a methyl group
Métodos De Preparación
The synthesis of 1-(Chloromethyl)-2-iodo-3-methylbenzene can be achieved through several routes. One common method involves the halogenation of 3-methylbenzyl chloride. The process typically includes the following steps:
Halogenation: 3-methylbenzyl chloride is treated with iodine in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the iodine atom at the ortho position relative to the methyl group.
Chloromethylation: The resulting compound is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.
Análisis De Reacciones Químicas
1-(Chloromethyl)-2-iodo-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of alcohols or ethers.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-iodo-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-iodo-3-methylbenzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein or DNA structures. The iodine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
1-(Chloromethyl)-2-iodo-3-methylbenzene can be compared with other halogenated benzene derivatives, such as:
1-(Chloromethyl)-2-bromo-3-methylbenzene: Similar structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-2-fluoro-3-methylbenzene: Contains a fluorine atom, leading to different reactivity and properties.
1-(Chloromethyl)-2-chloro-3-methylbenzene: Has a chlorine atom, which affects its chemical behavior compared to the iodine derivative.
Propiedades
Fórmula molecular |
C8H8ClI |
|---|---|
Peso molecular |
266.50 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-iodo-3-methylbenzene |
InChI |
InChI=1S/C8H8ClI/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3 |
Clave InChI |
IASDEFPZYJUYBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)CCl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![4-Methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13909228.png)
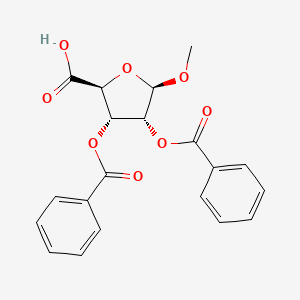
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
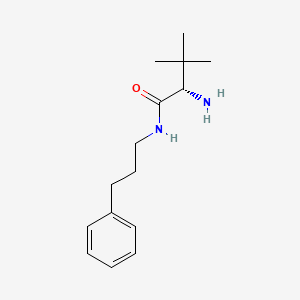
![5-benzyloxy-7-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13909254.png)

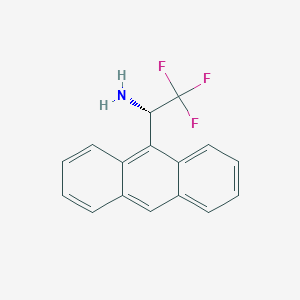

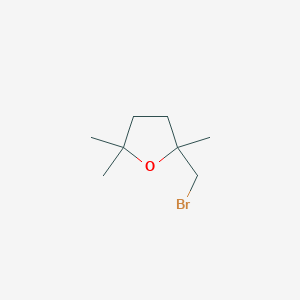

![(S)-(3,4-Dihydro-2H-benzo[B][1,4]oxazin-3-YL)methanol](/img/structure/B13909294.png)
